molecular formula C18H26N2O2 B269292 N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide

N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide

Cat. No. B269292
M. Wt: 302.4 g/mol
InChI Key: QJUGYGIJIWMNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide, also known as MB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for use in scientific research. This compound is a member of the cyclohexylphenol family of synthetic cannabinoids, which are known for their ability to bind to the cannabinoid receptors in the brain and produce various physiological effects.

Mechanism of Action

N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. This receptor is responsible for mediating the psychoactive effects of cannabinoids, such as euphoria and altered perception. By binding to this receptor, N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide produces similar effects to those of natural cannabinoids, albeit with greater potency and duration.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception and mood. Additionally, N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide in lab experiments is its potency and duration of action. This allows researchers to study the effects of synthetic cannabinoids with greater precision and accuracy. However, the use of synthetic cannabinoids in general is associated with various limitations, including the potential for adverse effects and the lack of standardization in their production.

Future Directions

There are several future directions for research involving N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved potency and selectivity for specific cannabinoid receptors. Additionally, researchers are exploring the potential therapeutic applications of synthetic cannabinoids, particularly for the treatment of pain, anxiety, and other conditions. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and other organ systems.

Synthesis Methods

The synthesis of N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide involves the reaction of 4-cyanobenzoyl chloride with cyclohexanone in the presence of a base, followed by the addition of the amine group. This method has been used to produce high yields of the compound, making it a cost-effective option for research purposes.

Scientific Research Applications

N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, appetite, and mood. By studying the effects of N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide on this system, researchers hope to gain a better understanding of the mechanisms underlying these processes.

properties

Product Name

N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(3-methylbutanoylamino)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C18H26N2O2/c1-13(2)12-17(21)19-15-8-10-16(11-9-15)20-18(22)14-6-4-3-5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

QJUGYGIJIWMNFR-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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